molecular formula C17H16O5 B113442 7-Hydroxy-5,8-dimethoxyflavanone CAS No. 54377-24-1

7-Hydroxy-5,8-dimethoxyflavanone

Cat. No. B113442
CAS RN: 54377-24-1
M. Wt: 300.3 g/mol
InChI Key: JPDGNPJTSCOMQE-UHFFFAOYSA-N
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Description

7-Hydroxy-5,8-dimethoxyflavanone is a derivative of flavanone, a class of flavonoids, which are polyphenolic compounds known for their diverse biological activities. Flavonoids are widely distributed in plants and contribute to the coloration of flowers, fruits, and leaves. The specific substitution pattern of hydroxy and methoxy groups on the flavanone skeleton can significantly influence the biological properties of these compounds, including their potential therapeutic effects .

Synthesis Analysis

The synthesis of flavanone derivatives, including those with hydroxy and methoxy substituents, often involves multi-step chemical reactions. For instance, the synthesis of 5,8-dihydroxy-6,7-dimethoxyflavones was achieved by adapting selective O-alkylation and dealkylation methods, starting from a trimethoxyacetophenone precursor . Similarly, the synthesis of 7,2'-dihydroxy-4',5'-dimethoxyisoflavanone involved a sequence of Claisen rearrangement, oxidative cleavage, and aryllithium addition, starting from commercially available 3,4-dimethoxyphenol . These methods highlight the complexity and the need for precise control over reaction conditions to obtain the desired flavanone derivatives.

Molecular Structure Analysis

The molecular structure of flavanone derivatives is characterized by the presence of a 15-carbon skeleton consisting of two phenyl rings (A and B) and a heterocyclic ring (C). The specific positions and patterns of hydroxy and methoxy groups are crucial for the biological activity of these compounds. For example, the differentiation between isomeric flavones was clarified using 1H NMR and UV spectra, which are essential tools for determining the structure of such compounds .

Chemical Reactions Analysis

Flavanones can undergo various chemical reactions, including cyclization, prenylation, and dehydrogenation, to form more complex structures. For example, the total synthesis of 7,8-(2,2-dimethylpyrano)-4'-methoxyflavanone involved prenylation followed by cyclization steps . Microbial metabolism can also transform flavanones into different metabolites, as seen with 7,8-dimethoxyflavanone being converted into several hydroxylated derivatives by different fungi .

Physical and Chemical Properties Analysis

The physical and chemical properties of flavanone derivatives, such as solubility, melting point, and stability, are influenced by the functional groups attached to the flavanone core. These properties are important for the bioavailability and therapeutic potential of these compounds. For instance, the synthesis and characterization of metal complexes with 5-hydroxy-7,4'-dimethoxyflavone involved determining their molecular weight, magnetic moments, and spectral data, which are indicative of their structural and chemical properties .

Scientific Research Applications

Field

This application falls under the field of Oncology .

Application

7-Hydroxy-5,8-dimethoxyflavanone has been found to inhibit the efflux function of human P-glycoprotein, which plays a vital role in cancer multi-drug resistance (MDR) .

Method

The study used fluorescent substrates such as calcein-AM, rhodamine 123, and doxorubicin for the evaluation of P-gp inhibitory function and detailed drug binding modes . Docking simulation was performed to reveal the in silico molecular bonding .

Results

The compound inhibited the efflux of rhodamine 123 and doxorubicin in a competitive manner, and increased the intracellular fluorescence of calcein at a concentration as low as 2.5 μg/ml . The MDR reversing effects were prominent in the vincristine group .

Synthesis of Natural Homoisoflavonoids

Field

This application falls under the field of Organic Chemistry .

Application

7-Hydroxy-5,8-dimethoxyflavanone can be used in the synthesis of naturally occurring homoisoflavonoids .

Method

The synthesis process involves several steps from commercially available precursors .

Results

The study successfully demonstrated the first total synthesis of naturally occurring homoisoflavonoids containing either a 7-hydroxy-5,6-dimethoxy or 5,7-dihydroxy-6-methoxy group on the A ring .

Future Directions

The future directions of research on 7-Hydroxy-5,8-dimethoxyflavanone could involve further investigation into its biological activities and potential applications in medicine or other industries . As it is a compound isolated from the ethanol extract of the whole plants of Sarcandra hainanensis, further studies could also explore the properties of these plants and their other constituents .

properties

IUPAC Name

7-hydroxy-5,8-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-20-14-9-12(19)16(21-2)17-15(14)11(18)8-13(22-17)10-6-4-3-5-7-10/h3-7,9,13,19H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPDGNPJTSCOMQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=O)CC(OC2=C(C(=C1)O)OC)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10635882
Record name 7-Hydroxy-5,8-dimethoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxy-5,8-dimethoxyflavanone

CAS RN

54377-24-1
Record name 7-Hydroxy-5,8-dimethoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
OM Wanjau - 1990 - erepository.uonbi.ac.ke
Polygonum species enjoys a wide distribution In the highland regions of Kenya. Eleven species are reported as present in this country with four species among these being most …
Number of citations: 0 erepository.uonbi.ac.ke
FY CHEN - Chinese Traditional and Herbal Drugs, 2015 - pesquisa.bvsalud.org
Objective: To study chemical constituents contained in the ethanol extracts from the roots of Chloranthus serratus. Methods: Fifteen compounds were separated from the roots of M. …
Number of citations: 2 pesquisa.bvsalud.org
JO Midiwo, A Yenesew, BF Juma… - Proceedings of the …, 2001 - researchgate.net
There are more than 1200 described medicinal plants in Kenya from a flora of approximately 10,000 members. Strong cross-medical information from the 42 ethnic groups points to the …
Number of citations: 16 www.researchgate.net
CM Cao, Y Peng, LJ Xu, YJ Wang, JS Yang… - Chemical and …, 2009 - jstage.jst.go.jp
Two new flavonoid dimers (1, 2) consisting of flavan-chalcone together with three known compounds (3—5) were isolated from the ethanol extract of the whole plants of Sarcandra …
Number of citations: 17 www.jstage.jst.go.jp
IC Zampini, AL Salas, LM Maldonado, MJ Simirgiotis… - Metabolites, 2021 - mdpi.com
The aim of this review is to provide overall information on Argentine propolis and to shed light on its potential, especially the one from the Monte region so as to support future research …
Number of citations: 11 www.mdpi.com
ER Solorzano, C Bortolini, S Bogialli… - Journal of Functional …, 2017 - Elsevier
Argentinean northwestern propolis were included into the national Food Code, some of that were sometimes associated with Zuccagnia punctata, an endemic plant with interesting …
Number of citations: 17 www.sciencedirect.com
NO Owino - 1993 - erepository.uonbi.ac.ke
Polygonum senegalense is one of the eleven Polygonum species growing in Kenya highlands. P. senegalense finds use in ethno-medical mode of therapy in this country along with …
Number of citations: 0 erepository.uonbi.ac.ke
S SINGH - 2023 - dspace.dtu.ac.in
Drug development which is a bit challenging and complex process that involves the development, discovery, design, and assessment of potential therapeutic agents. Meningioma, most …
Number of citations: 0 www.dspace.dtu.ac.in
MYM Badawy - Egyptian Journal of Agricultural Sciences, 2016 - ejarc.journals.ekb.eg
The current experiment was conducted at El-Maghara Research Station (North Sinai), Desert Research Center, during the two successive seasons of 2012/2013 and 2013/2014 to …
Number of citations: 2 ejarc.journals.ekb.eg
FP Santos, HS Alves, EO Lima, MCO Chaves - Química Nova, 2015 - SciELO Brasil
Three flavanones, two chalcones and one dihydrochalcone were isolated from the branches of Piper glandulosissimum. All isolated compounds were characterized based on IR, UV, …
Number of citations: 8 www.scielo.br

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